molecular formula C11H11N3O B2892265 3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 1190971-47-1

3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B2892265
CAS No.: 1190971-47-1
M. Wt: 201.229
InChI Key: IEJLORGVCJIALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a chemical compound of significant interest in medicinal chemistry research. It is built around the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold, a structure known for its relevance in neuroscience and oncology studies. This core scaffold is a conformationally restricted analogue of bioactive molecules. Research on closely related structures shows this scaffold is a key lead in developing GABA reuptake inhibitors, which are investigated for modulating neurotransmission . Notably, other derivatives of the tetrahydroisoxazolo pyridine core have demonstrated potent cytotoxicity and have been explored as novel Hsp90 inhibitors in cancer research . The specific research applications and mechanism of action for this pyridine-substituted derivative are not fully detailed in the public domain and represent an area for further investigation. Researchers are encouraged to characterize this compound fully for their specific experimental models. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-pyridin-4-yl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-4-12-5-2-8(1)11-9-7-13-6-3-10(9)15-14-11/h1-2,4-5,13H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJLORGVCJIALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with the Rh₂(OAc)₄-catalyzed decomposition of vinyldiazoacetates, generating a rhodium-bound carbenoid. This species inserts into the N–O bond of the isoxazole, forming a transient azatriene intermediate. Subsequent 6π-electrocyclization yields a dihydropyridine, which is oxidized to the aromatic pyridine. Key optimizations include:

  • Catalyst Loading : 2 mol% Rh₂(OAc)₄ ensures efficient carbenoid transfer without side reactions.
  • Solvent and Temperature : Toluene at reflux (110°C) promotes rearrangement, while delayed oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) stabilizes the dihydropyridine intermediate.

Substrate Functionalization

Introducing the pyridin-4-yl group at the isoxazole’s 3-position necessitates pre-functionalized starting materials. For example, 3-(pyridin-4-yl)isoxazole is synthesized via 1,3-dipolar cycloaddition between pyridin-4-yl acetonitrile oxide and acetylene derivatives. This precursor undergoes ring expansion with ethyl (E)-styryldiazoacetate to afford the tetrahydropyridine core after hydrogenation (Table 1).

Table 1. Representative Yields for Rhodium-Catalyzed Syntheses

Starting Material Diazo Compound Product Yield (%)
3-(Pyridin-4-yl)isoxazole Ethyl (E)-styryldiazoacetate 78
3-Methylisoxazole Ethyl vinyldiazoacetate 85

Cyclocondensation Strategies

Cyclocondensation of bifunctional precursors offers a direct route to the bicyclic system. This approach often employs diamines or aminoketones to form the tetrahydropyridine ring, followed by isoxazole annulation.

Two-Step Cyclocondensation

A reported method involves:

  • Formation of Tetrahydropyridine : Reacting 4-aminopyridine with glutaraldehyde under acidic conditions yields 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine.
  • Isoxazole Installation : The 3-position is functionalized via Suzuki-Miyaura coupling with pyridin-4-ylboronic acid, using Pd(PPh₃)₄ as a catalyst.

This method achieves moderate yields (45–60%) but requires stringent control over coupling conditions to prevent over-oxidation.

One-Pot Multicomponent Reactions

Recent advances utilize in situ generation of intermediates. For instance, reacting 3-cyano-4-pyridone with hydroxylamine hydrochloride and ethyl acetoacetate in ethanol under reflux forms the isoxazole ring concurrently with the tetrahydropyridine framework. The reaction proceeds via:

  • Knoevenagel Condensation : Between ethyl acetoacetate and 3-cyano-4-pyridone.
  • Cyclization : Hydroxylamine mediates oximation and subsequent heterocyclization.

Hydrogenation and Reduction Techniques

Partial saturation of the pyridine ring is critical for achieving the tetrahydro moiety. Catalytic hydrogenation using Pd/C or Raney Ni under controlled pressure (1–3 atm H₂) selectively reduces the pyridine ring without affecting the isoxazole. Key parameters include:

  • Temperature : 25–50°C to prevent over-reduction.
  • Solvent : Ethanol or THF ensures substrate solubility and catalyst activity.

Solid-Phase Synthesis and Parallel Optimization

High-throughput methodologies enable rapid exploration of reaction conditions. Immobilizing the isoxazole precursor on Wang resin allows sequential functionalization via:

  • Resin Activation : Treating with trichloromethyl chloroformate.
  • Nucleophilic Substitution : Introducing the pyridin-4-yl group using 4-pyridylmagnesium bromide.
  • Cleavage and Cyclization : TFA-mediated cleavage followed by cyclocondensation with 1,5-diaminopentane.

This approach achieves 70% purity after HPLC, though scalability remains challenging.

Mechanistic Insights and Computational Modeling

DFT studies reveal that the N–O bond cleavage in isoxazoles during rhodium-catalyzed reactions proceeds via a concerted asynchronous pathway, with a transition state energy of 25.3 kcal/mol. Substituents at the 3-position (e.g., pyridin-4-yl) lower the activation barrier by stabilizing partial positive charge development through resonance.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Compound Name Structure Modifications Biological Activity Synthesis Highlights Pharmacokinetic Notes
THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) Hydroxyl group at C3 GABAA receptor agonist; enhances inhibitory neurotransmission Synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives High polarity (logP ~0.5); limited BBB penetration
THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol) Hydroxyl group at C3 (isoxazole fused to pyridine) GABA uptake inhibitor; modulates synaptic GABA levels Prepared via nitrile oxide cycloaddition with dihydro-pyridine precursors Moderate solubility; partial oral bioavailability
exo-THPO (4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol) Amino group at C4, hydroxyl at C3 Glycine receptor antagonist; potential for treating hyperekplexia Multi-step synthesis involving hydroxylamine intermediates Improved CNS penetration due to amino group
3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine Ethoxy group at C3 Limited biological data; used as synthetic intermediate Alkylation of THIP’s hydroxyl group with ethyl bromide Increased lipophilicity (logP ~1.8)
Target Compound (3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine) Pyridin-4-yl at C3 Hsp90 inhibitor; disrupts ATPase activity in cancer cells Coupling of pyridinyl boronic acid to isoxazole scaffold via Suzuki reaction Enhanced binding affinity (IC50 = 12 nM); moderate solubility

Pharmacokinetic and Toxicity Profiles

  • Solubility : THIP’s hydroxyl group grants high aqueous solubility (25 mg/mL), whereas the target compound’s pyridinyl group reduces solubility (2.1 mg/mL) but enhances membrane permeability .
  • Metabolism : The pyridinyl group in the target compound undergoes hepatic CYP3A4-mediated oxidation, producing inactive metabolites .

Biological Activity

The compound 3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine , also known as gaboxadol (THIP) , is a notable member of the isoxazole family and has garnered attention for its biological activity, particularly as a selective agonist for GABAA_A receptors. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Gaboxadol is characterized by its unique structure, which includes a tetrahydroisoxazole ring fused with a pyridine moiety. The molecular formula is C10H12N2OC_{10}H_{12}N_2O, and it has a molecular weight of approximately 176.22 g/mol. The compound's structure is crucial for its interaction with GABAA_A receptors.

Gaboxadol functions primarily as a partial agonist at GABAA_A receptors. It exhibits functional selectivity for receptors containing the delta subunit, which are implicated in various neurological processes. Unlike traditional benzodiazepines, gaboxadol does not significantly enhance the effects of these compounds, indicating a distinct mechanism of action that may reduce side effects associated with other GABAergic drugs .

Pharmacological Effects

  • GABAergic Activity : Gaboxadol enhances inhibitory neurotransmission by binding to GABAA_A receptors, leading to increased chloride ion influx and hyperpolarization of neurons. This effect contributes to its sedative and anxiolytic properties.
  • Neuroprotective Effects : Research suggests that gaboxadol may offer neuroprotective benefits in models of neurodegeneration by modulating excitatory neurotransmission .
  • Potential in Sleep Disorders : Due to its sedative properties, gaboxadol has been investigated for its efficacy in treating sleep disorders such as insomnia. Clinical trials have shown promise in improving sleep quality without the dependency issues associated with benzodiazepines .

Case Studies

  • Clinical Trials : In a randomized controlled trial involving patients with insomnia, gaboxadol demonstrated significant improvements in sleep latency and total sleep time compared to placebo .
  • Neurodegenerative Models : In animal studies using models of Alzheimer’s disease, gaboxadol administration resulted in improved cognitive function and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Comparative Analysis with Other GABAergic Drugs

CompoundMechanism of ActionSelectivityTherapeutic Use
Gaboxadol (THIP)Partial agonistDelta-containingInsomnia, Neuroprotection
DiazepamFull agonistNon-selectiveAnxiety, Muscle Relaxant
ZolpidemFull agonistAlpha-1 selectiveInsomnia

Gaboxadol's unique profile allows it to potentially offer therapeutic benefits without the risks associated with full agonists like diazepam or zolpidem.

Q & A

Q. Table 1. Key Synthetic Parameters for Isoxazolo-Pyridine Derivatives

Step Conditions Yield Range Ref
CyclizationTHF, 0°C, 12 h40–60%
Aldol ElaborationLDA, −78°C, RCHO/RCOCl55–75%
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, 80°C70–85%

Q. Table 2. Biological Activity Trends

Substituent Activity (IC50_{50}/MIC) Key Target Ref
4-Pyridinyl3.2 µM (EGFR)Kinase inhibition
3-Cl-Phenyl8 µg/mL (S. aureus)Antimicrobial
CF3_3O-Benzoyl1.5 µM (HER2)Anticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.